

E2730: A Novel Uncompetitive GAT-1 Inhibitor for Seizure Management

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Compound of Interest		
Compound Name:	E2730	
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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E2730 is an investigational anti-seizure medication (ASM) demonstrating a promising and differentiated profile in preclinical studies. Developed by Eisai Co., Ltd., E2730 is a selective, uncompetitive inhibitor of the y-aminobutyric acid (GABA) transporter 1 (GAT-1). This unique mechanism of action allows E2730 to selectively enhance GABAergic neurotransmission in a hyperactivated state, such as during a seizure, while having minimal effects under normal physiological conditions. This activity-dependent inhibition is hypothesized to contribute to a wide therapeutic margin, a critical attribute for patient quality of life. Preclinical evidence in a range of animal models of epilepsy, including those for focal and generalized seizures as well as rare epileptic syndromes, indicates broad-spectrum efficacy. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the proposed mechanism of action of E2730.

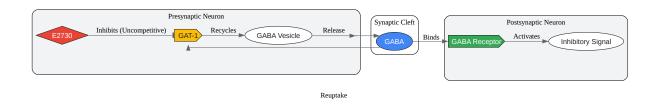
Mechanism of Action

E2730's primary mechanism of action is the selective and uncompetitive inhibition of GAT-1.[1] [2] GAT-1 is a presynaptic transporter responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3] By inhibiting GAT-1, **E2730** increases the concentration of GABA in the synaptic cleft.



The "uncompetitive" nature of **E2730**'s inhibition is a key differentiator.[1][3] Unlike non-competitive inhibitors such as tiagabine, which block GAT-1 regardless of synaptic activity, **E2730**'s inhibitory effect is positively correlated with the ambient GABA concentration.[1][4] This means that **E2730** is more effective when GABA levels are high, a state associated with excessive neuronal firing during a seizure.[1] This targeted action is believed to enhance inhibitory tone precisely when and where it is needed most, while avoiding the global central nervous system depression that can lead to adverse effects with other GABAergic agents.[1][5]

In vitro studies have confirmed the selectivity of **E2730** for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1).[1][3][4] The 50% inhibitory concentration (IC50) values for human GAT-1 were significantly lower than for other transporters, indicating a high degree of selectivity.[3] Furthermore, binding assays using [3H]**E2730** in brain synaptosomal membranes from GAT-1 deficient mice showed significantly diminished binding, confirming GAT-1 as the specific target.[1][4]



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Figure 1: Proposed Mechanism of Action of **E2730**.

Quantitative Preclinical Efficacy and Safety Data

E2730 has demonstrated a broad anti-seizure profile across multiple, well-validated animal models of epilepsy. The following tables summarize the key quantitative efficacy and safety data.



Table 1: Anti-Seizure Efficacy of **E2730** in Rodent Models

Animal Model	Seizure Type	Species	Endpoint	ED50 (mg/kg)	Reference
Corneal Kindling	Focal	Mouse	50% Effective Dose	7.9	[1][6]
6 Hz Psychomotor Seizure (44 mA)	Focal (Pharmaco- resistant)	Mouse	50% Effective Dose	17	[1][6]
Amygdala Kindling	Focal (Temporal Lobe)	Rat	Increased After- Discharge Threshold	Dose- dependent increase	[1][6]
Fragile X Syndrome (Fmr1 KO)	Audiogenic	Mouse	Reduced Incidence of Tonic-Clonic Seizures	17.1	[1][6]
Dravet Syndrome (Scn1a+/-)	Temperature- Induced	Mouse	Elevated Seizure Threshold Temperature	Significant at 10 & 20 mg/kg	[6]
Chronic Mesial Temporal Lobe Epilepsy (Kainic Acid)	Spontaneous Recurrent	Rat	Seizure Suppression	Dose- dependent; 65% seizure- free at highest dose	[7][8]

Table 2: Safety and Tolerability of **E2730** in Rodents



Test	Species	Endpoint	TD50 (mg/kg)	Protective Index (TD50/ED50)	Reference
Accelerating Rotarod	Mouse	Motor Incoordinatio n	350	44.3 (vs. Corneal Kindling)	[1][6]

Experimental Protocols

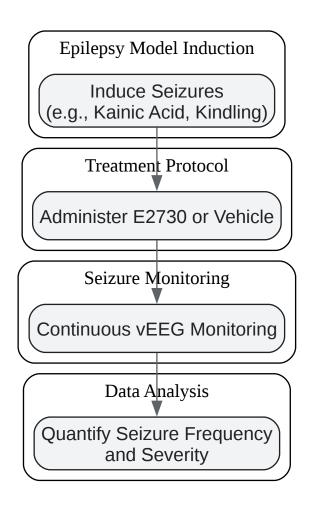
The preclinical evaluation of **E2730** involved a comprehensive suite of in vivo and in vitro assays. The methodologies for key experiments are detailed below.

In Vivo Efficacy Models

- Corneal Kindling Mouse Model: This model of focal epilepsy involves repeated subconvulsive electrical stimulation of the cornea, leading to progressively more severe seizures. E2730 was administered to kindled mice, and the dose required to prevent seizures in 50% of the animals (ED50) was determined.[1][6]
- 6 Hz Psychomotor Seizure Mouse Model: This is a model of pharmacoresistant focal seizures. A 6 Hz electrical stimulation is delivered to the cornea, and the ability of E2730 to prevent the resulting psychomotor seizure was assessed to determine the ED50.[1][6]
- Amygdala Kindling Rat Model: This model is considered clinically relevant for temporal lobe epilepsy. Rats are surgically implanted with an electrode in the amygdala, and repeated electrical stimulation leads to kindled seizures. The effect of E2730 on the after-discharge threshold (the minimum current required to elicit a seizure) was measured.[1][6]
- Fragile X Syndrome (Fmr1 KO) Mouse Model: These genetically modified mice are susceptible to audiogenic (sound-induced) seizures. The efficacy of E2730 in reducing the incidence of wild-running, tonic-clonic seizures, and respiratory arrest was evaluated.[1][6]
- Dravet Syndrome (Scn1a+/-) Mouse Model: These mice recapitulate features of Dravet syndrome, including temperature-sensitive seizures. The effect of E2730 on the temperature at which myoclonic jerks and generalized tonic-clonic seizures are initiated was assessed.[6]



 Chronic Mesial Temporal Lobe Epilepsy (MTLE) Rat Model: Epilepsy was induced in rats by kainic acid-induced status epilepticus. After a period of spontaneous recurrent seizures, rats were treated with a continuous subcutaneous infusion of E2730 for one week, and seizure frequency was monitored via continuous video-electroencephalography (vEEG).[7][8]



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Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.

In Vitro and Ex Vivo Assays

GABA Uptake Assay: The inhibitory activity of E2730 on GAT-1, GAT-2, GAT-3, and BGT-1 was assessed using human embryonic kidney (HEK293) cells stably expressing each transporter subtype. The concentration of E2730 required to inhibit 50% of the [3H]GABA uptake (IC50) was determined.[1][4]



- [3H]**E2730** Binding Assay: The binding of radiolabeled **E2730** to brain synaptosomal membranes from wild-type and GAT-1 deficient mice was measured to confirm GAT-1 as the specific molecular target.[1][4]
- In Vivo Microdialysis: This technique was used to measure extracellular GABA
 concentrations in the hippocampus of mice. The effect of E2730 on basal GABA levels and
 on high potassium-induced GABA release was examined to demonstrate the activitydependent nature of GAT-1 inhibition.[1][6]
- Ex Vivo Human Brain Tissue Studies: Resected brain tissue from patients with focal cortical dysplasia, a common cause of focal epilepsy, was used to evaluate the pharmacological effects of **E2730** on spontaneous epileptiform activity using optical imaging.[9]

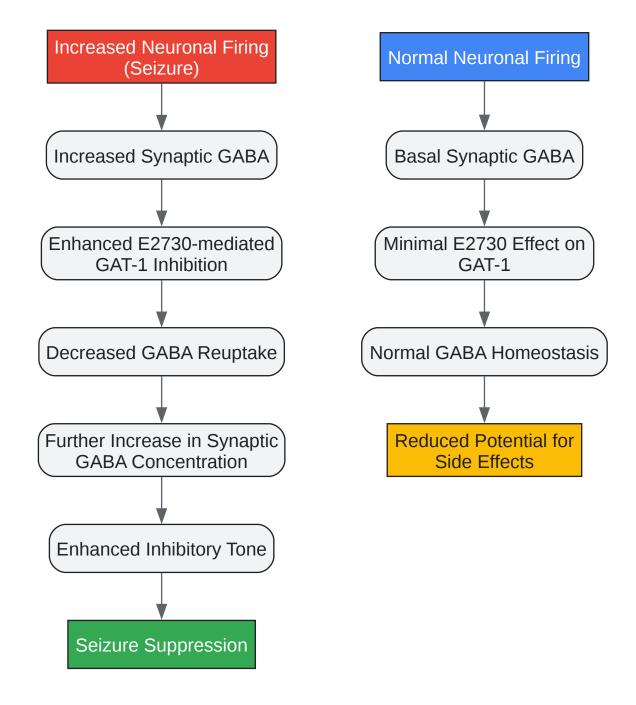
Clinical Development Status

E2730 has progressed to clinical trials. A Phase 1 study in healthy subjects to assess safety, tolerability, and pharmacokinetics has been completed (NCT03451890). Another Phase 1 study evaluating multiple ascending doses and the effect of food has also been completed (NCT04676685). A Phase 2 study in adult subjects with photosensitive epilepsy was initiated but terminated (NCT03603639).[10] The current global highest R&D status for **E2730** is preclinical.[10]

Logical Relationships and Therapeutic Rationale

The preclinical data for **E2730** supports a clear therapeutic rationale based on its unique mechanism of action. The uncompetitive inhibition of GAT-1 is hypothesized to lead to a wide therapeutic index, a significant advantage over existing ASMs.





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